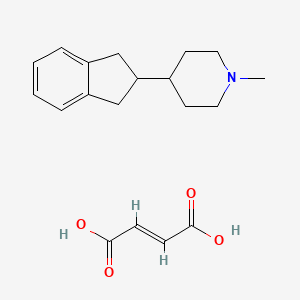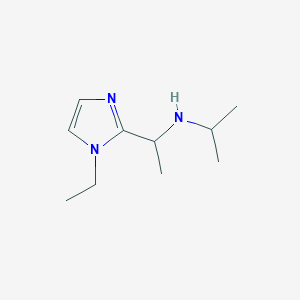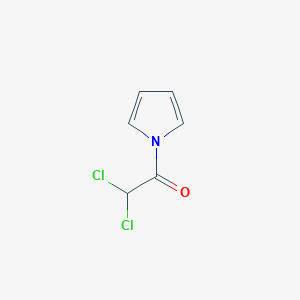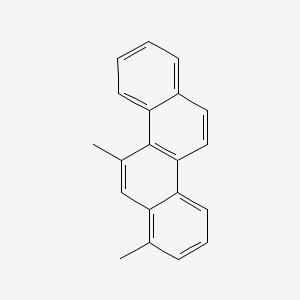
1,11-Dimethylchrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,11-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 1 and 11 positions on the chrysene backbone. This compound is of significant interest due to its potential carcinogenic properties and its role in various chemical and biological studies .
准备方法
Synthetic Routes and Reaction Conditions: 1,11-Dimethylchrysene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of chrysene with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness .
化学反应分析
Types of Reactions: 1,11-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
科学研究应用
1,11-Dimethylchrysene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound helps in understanding the biological effects of PAHs, particularly their carcinogenic potential.
Medicine: Studies involving this compound contribute to the development of cancer research, particularly in understanding how PAHs interact with biological systems to induce carcinogenesis.
作用机制
The mechanism by which 1,11-Dimethylchrysene exerts its effects involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes convert this compound into reactive metabolites, such as diol-epoxides, which can interact with cellular DNA and induce mutations. This process is a key factor in the compound’s carcinogenic potential .
相似化合物的比较
- 3,11-Dimethylchrysene
- 5,11-Dimethylchrysene
- 5,12-Dimethylchrysene
Comparison: 1,11-Dimethylchrysene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. For instance, 5,11-Dimethylchrysene and 5,12-Dimethylchrysene have different methyl group positions, leading to variations in their metabolic pathways and carcinogenic potential. The presence of methyl groups at different positions can significantly affect the compound’s interaction with enzymes and its overall biological effects .
Conclusion
This compound is a compound of considerable interest in various fields of research due to its unique chemical properties and potential biological effects. Understanding its synthesis, reactions, applications, and mechanisms of action provides valuable insights into the behavior of polycyclic aromatic hydrocarbons and their impact on health and industry.
属性
CAS 编号 |
52171-92-3 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
1,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-17-18-11-10-15-7-3-4-8-16(15)20(18)14(2)12-19(13)17/h3-12H,1-2H3 |
InChI 键 |
HCLIIKXGJGYUBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


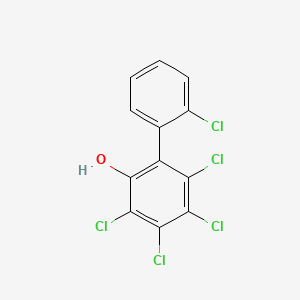
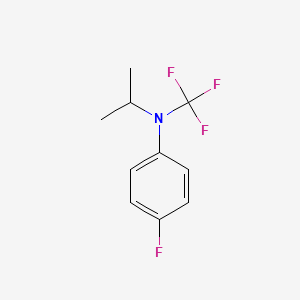
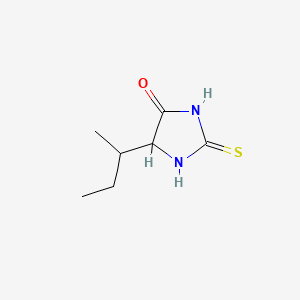

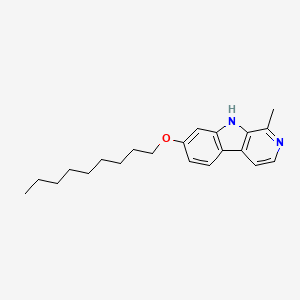
![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)
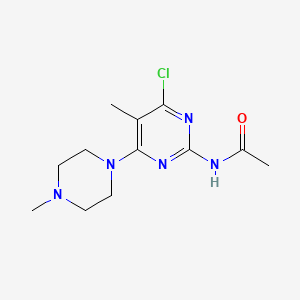
![2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone](/img/structure/B13960487.png)
![3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13960488.png)

